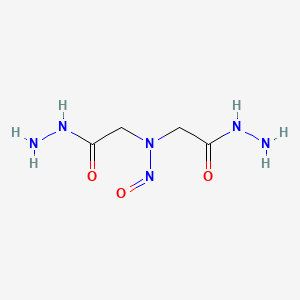

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide

Overview

Description

“N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide” is a chemical compound with the molecular formula C4H10N6O3 and a molecular weight of 190.16 g/mol . It is used for research and development purposes .

Synthesis Analysis

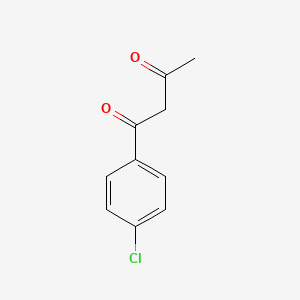

A series of linear dipeptide derivatives were prepared and evaluated as antimicrobial agents via the synthesis of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide . Compound 4 was reacted with 4-chlorobenzaldehyde or 4-hydroxybenzaldehyde, to give the hydrazones 5 and 6, respectively .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C4H10N6O3 .

Scientific Research Applications

EEG Analysis During Nitrous Oxide Administration : Nitrous oxide (N2O) is used as a sedative in medical procedures. A study examined its effects on electroencephalographic (EEG) variables, including the bispectral index (BIS), which correlates with sedation levels. This research found changes in EEG frequency ranges during N2O administration, suggesting some pharmacological effects, although N2O was deemed a weak sedative at the tested concentrations (Rampil et al., 1998).

Platinum Catalysts in Chemical Synthesis : A study on the hydration of nitriles and cyanohydrins to amides using platinum catalysts demonstrated the significant role of catalyst design. This research is pivotal in chemical and pharmaceutical industries, highlighting the efficiency of platinum catalysts in transforming nitriles into valuable amides (Xing et al., 2018).

Chemoselective N-Nitrosation : Bismuth(III) chloride–sodium nitrite was used effectively for N-nitrosation of various chemical compounds under ambient conditions. This study provides insights into the chemoselective nitrosation process, yielding N-nitroso derivatives efficiently (Chaskar et al., 2009).

Production of Nitroxyl (HNO) in Chemical Reactions : The oxidation of hydroxamic acids in the presence of amines was studied, leading to the generation of nitrous oxide (N2O) and corresponding amides. This process, involving nitroxyl (HNO) intermediacy, is significant for understanding the chemical pathways in amide formation (Atkinson et al., 1996).

Synthesis of Benzothiazole and Benzothiazepine Derivatives : Research on the synthesis of benzothiazole and benzothiazepine derivatives via solid-phase combinatorial synthesis emphasized the reduction of nitro groups to amine groups. This process has implications in pharmaceutical compound development (Lee et al., 2001).

Amide Bond Formation in Organic Chemistry : A study on the formation of amide bonds between carboxylic acids and amines using a triphenylphosphine-catalyzed approach highlights a significant method in organic synthesis. This process is crucial for developing pharmaceutical compounds and polymers (Lenstra et al., 2014).

Fluorinated Polyamides and Their Properties : Research into the synthesis of fluorinated polyamides based on noncoplanar aromatic bis(ether amine) provides insights into the development of materials with high thermal stability and unique physical properties. Such materials have potential applications in various industries (Shockravi et al., 2009).

DeNOx Reactions in Catalysis : The study of DeNOx reactions over Pt/Al2O3 catalysts involving various nitrogen compounds, including amides and amines, contributes to understanding catalytic processes in environmental applications, such as emission control (Joubert et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N6O3/c5-7-3(11)1-10(9-13)2-4(12)8-6/h1-2,5-6H2,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECWURIPUMFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)N(CC(=O)NN)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969490 | |

| Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-82-4 | |

| Record name | NSC15008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

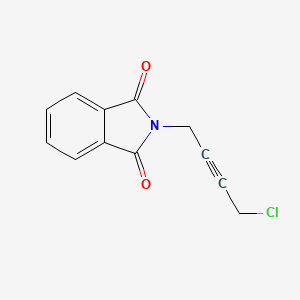

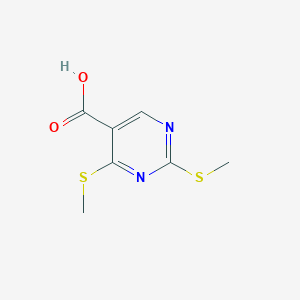

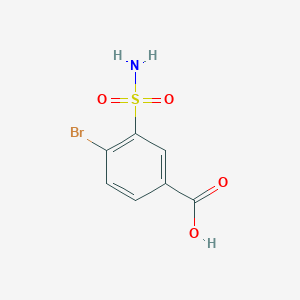

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)